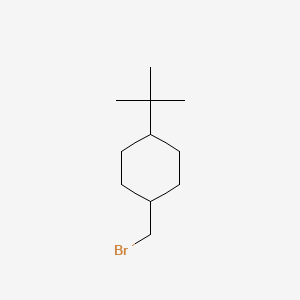

1-(Bromomethyl)-4-(tert-butyl)cyclohexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(Bromomethyl)-4-(tert-butyl)cyclohexane” is a cyclohexane molecule with a bromomethyl group attached to one carbon and a tert-butyl group attached to another . The bromomethyl group consists of a carbon atom bonded to a bromine atom and a hydrogen atom, while the tert-butyl group is a carbon atom bonded to three methyl groups .

Chemical Reactions Analysis

The bromine atom in the bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The tert-butyl group is quite inert due to the steric hindrance provided by the three methyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its conformation and the position of the substituents . For instance, the compound would be more stable if the bulky tert-butyl group is in an equatorial position .科学的研究の応用

Ring-Opening Polymerization

1-(Bromomethyl)-4-(tert-butyl)cyclohexane is involved in the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups, crucial in designing hydrophilic aliphatic polyesters. These cyclic esters, derived from cyclohexanone derivatives, play a significant role in the Baeyer−Villiger oxidation process. Protective groups like benzyl and tert-butyl are utilized in these syntheses due to their ease of removal and the potential to generate functional cyclohexanones, which are pivotal in polymer chemistry (Trollsås et al., 2000).

Catalytic Oxidation

Mononuclear iron(III) complexes exhibit the capability to catalyze the oxidation of cyclohexane into cyclohexanol and cyclohexanone efficiently. This process, employing hydrogen peroxide or tert-butyl hydroperoxide as oxidants, highlights the potential of these complexes in transforming cyclohexane under mild conditions, offering a pathway to valuable chemical derivatives (Carvalho et al., 2006).

Synthesis of Morpholine Derivatives

The compound is used in the diastereoselective synthesis of cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which serves as a substrate for further chemical transformations. These processes are instrumental in the production of morpholine derivatives with potential applications in various chemical domains (D’hooghe et al., 2006).

Catalyzed Transfer Hydro-tert-Butylation

Cyclohexa-1,4-dienes with a tert-butyl group at C3, related to this compound, have been shown to function as isobutane equivalents in transfer hydro-tert-butylation reactions. This unveils a new method of incorporating tertiary alkyl groups into carbon frameworks, expanding the toolbox for chemical synthesis (Keess & Oestreich, 2017).

作用機序

特性

IUPAC Name |

1-(bromomethyl)-4-tert-butylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGDKDFWZLJUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2567143.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2567144.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2567147.png)

![5-[1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2567152.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2567155.png)

![(4-Chlorophenyl)(4-hydroxy-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidino)methanone](/img/structure/B2567157.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2567164.png)